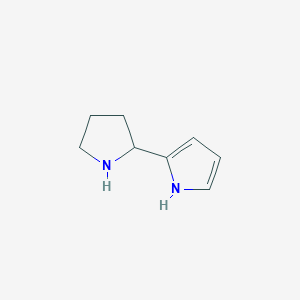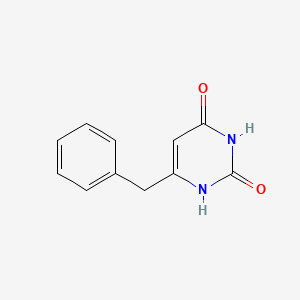
6-Benzylpyrimidine-2,4(1h,3h)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine diones has been documented in various studies. For instance, the synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione from N-benzylglutarimide showcases a method that could potentially be applied or adapted for 6-Benzylpyrimidine-2,4(1h,3h)-dione (Bisset et al., 2012). This highlights the versatility and adaptability of pyrimidine dione synthesis methods.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 6-Benzylpyrimidine-2,4(1h,3h)-dione, has been the subject of various studies. For example, the structural characterization of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione through spectroscopic techniques and density functional theory (DFT) provides insights into the molecular structure of pyrimidine diones, which could be extrapolated to understand the structure of 6-Benzylpyrimidine-2,4(1h,3h)-dione (Guo et al., 2022).
Chemical Reactions and Properties
The reactivity and chemical properties of pyrimidine diones have been explored through various reactions. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under certain conditions suggests possible reactions that 6-Benzylpyrimidine-2,4(1h,3h)-dione might undergo (Singh et al., 1992).
Physical Properties Analysis
Understanding the physical properties of 6-Benzylpyrimidine-2,4(1h,3h)-dione can be aided by studies on similar compounds. For example, the study on hydrogen bonding in pyrimidine derivatives provides insights into the potential physical interactions and stability of pyrimidine diones, which could apply to 6-Benzylpyrimidine-2,4(1h,3h)-dione (Glidewell et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
6-Benzylpyrimidine-2,4(1h,3h)-dione and its derivatives have been explored in various synthetic and chemical transformation processes. For example, Shi, Jingwen Shi, and Rong (2010) reported a clean synthesis of pyrimidine derivatives through three-component reactions involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous media, influenced by the substituents of aromatic aldehydes (Shi, Jingwen Shi, & Rong, 2010). Singh, Aggarwal, and Kumar (1992) demonstrated the transformation of similar compounds under phase-transfer catalytic conditions to yield various pyrimidine diones (Singh, Aggarwal, & Kumar, 1992).
Pharmaceutical Chemistry and Antitumor Activity
In the realm of pharmaceutical chemistry, compounds like 6-Benzylpyrimidine-2,4(1h,3h)-dione have been investigated for their therapeutic potential. El-Deeb, Bayoumi, El-Sherbeny, and Abdel-Aziz (2010) synthesized novel derivatives to evaluate their antitumor activity against various cancer cell lines (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010). Additionally, compounds like 5-Diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione have been synthesized and tested for anti-inflammatory activity, as reported by Dong (2010) (Dong, 2010).
Biological and Pharmacological Studies
Further biological and pharmacological studies have been conducted to understand the effects of these compounds. Meshcheryakova et al. (2022) studied the effect of pyrimidine-2,4(1h,3h)-dione derivatives on free radical oxidation in whole blood and bone marrow, demonstrating their potential for enhancing the body's adaptive capabilities and protective effects in extreme conditions (Meshcheryakova et al., 2022).
Structural Analysis and Crystallography
The crystal structure and molecular dynamics of these compounds have also been a subject of interest. For instance, Kirfel, Schwabenländer, and Müller (1997) conducted a study to determine the crystal structure of a related compound, providing insights into its molecular configuration (Kirfel, Schwabenländer, & Müller, 1997).
Eigenschaften
IUPAC Name |
6-benzyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWULIABIMURATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295324 | |
| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylpyrimidine-2,4(1h,3h)-dione | |
CAS RN |
13345-11-4 | |
| Record name | NSC101191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



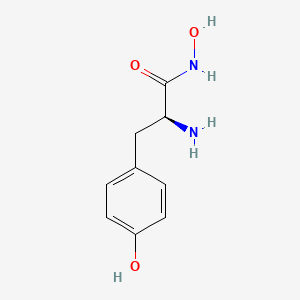
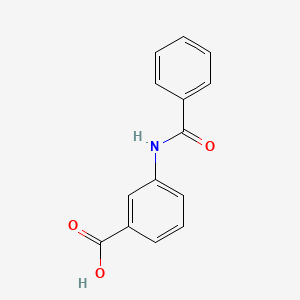
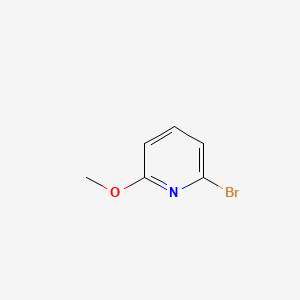
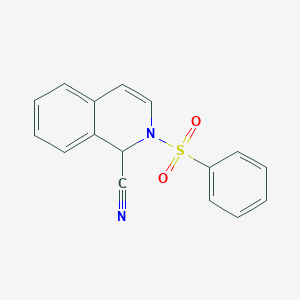
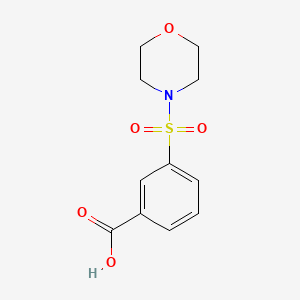
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)
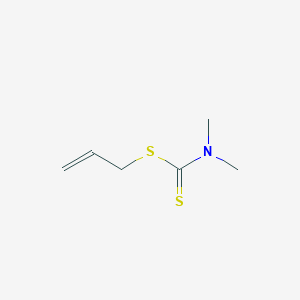
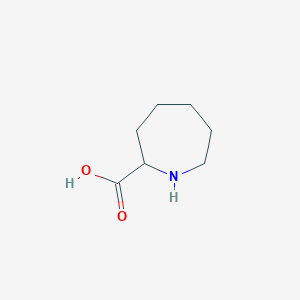
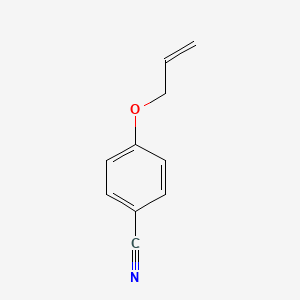
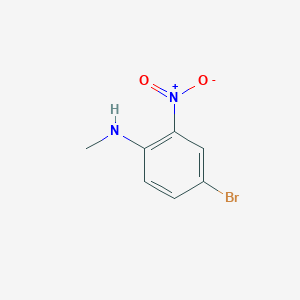
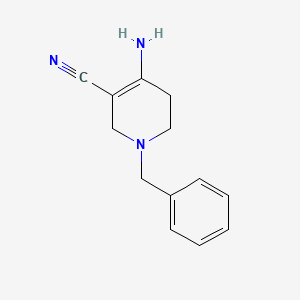

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)
